molecular formula C8H6N2O2 B12359877 3-(furan-2-yl)-3H-pyridazin-6-one

3-(furan-2-yl)-3H-pyridazin-6-one

Número de catálogo: B12359877
Peso molecular: 162.15 g/mol
Clave InChI: UPFNCAKMUXKXLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Furan-2-yl)-3H-pyridazin-6-one is a heterocyclic compound featuring a pyridazinone core substituted with a furan ring at the 3-position. Pyridazinone derivatives are recognized for their diverse pharmacological activities, including cardiotonic, anticancer, and anti-inflammatory effects .

Propiedades

Fórmula molecular

C8H6N2O2

Peso molecular

162.15 g/mol

Nombre IUPAC

3-(furan-2-yl)-3H-pyridazin-6-one

InChI

InChI=1S/C8H6N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-6H

Clave InChI

UPFNCAKMUXKXLS-UHFFFAOYSA-N

SMILES canónico

C1=COC(=C1)C2C=CC(=O)N=N2

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-3H-pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with suitable aldehydes or ketones, followed by cyclization to form the pyridazinone ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-(furan-2-yl)-3H-pyridazin-6-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or cooling to achieve the desired reaction .

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydropyridazinone derivatives, and various substituted furan derivatives. These products can have different biological activities and applications depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

3-(furan-2-yl)-3H-pyridazin-6-one has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 3-(furan-2-yl)-3H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 3-(furan-2-yl)-3H-pyridazin-6-one with structurally related pyridazinone derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties Reference
This compound C₈H₆N₂O₂ Furan (3-position) 162.15 Not reported; inferred similar solubility to 6-phenyl derivatives
6-Phenyl-pyridazin-3(2H)-one C₁₀H₈N₂O Phenyl (6-position) 172.18 Solubility in ethanol: 12.4 mg/mL; DMSO: 34.7 mg/mL
6-(2-Furyl)-4-(trifluoromethyl)pyridazin-3(2H)-one C₉H₅F₃N₂O₂ Furan (6-position), CF₃ (4-position) 230.14 LogP: 2.1 (predicted); H-bond donors: 1
5-Chloro-6-phenylpyridazin-3(2H)-one C₁₀H₇ClN₂O Cl (5-position), phenyl (6-position) 206.63 Synthetic intermediate; used in alkylation reactions
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one C₁₉H₁₅F₃N₂O CF₃, p-tolyl, methyl groups 344.33 Crystalline (monoclinic); stable under ambient conditions

Key Observations :

  • Solubility : The 6-phenyl derivative exhibits moderate solubility in polar solvents like DMSO, suggesting that this compound may share similar solubility due to its planar aromatic structure .
  • Crystallinity : Bulky substituents (e.g., trifluoromethyl, tolyl) improve crystallinity, as seen in , which could aid in formulation stability .

Comparison :

  • This compound may be synthesized via analogous alkylation or cyclization methods, but optimization would be required to improve yields.
Pharmacological Activities
  • CDC25B Inhibition : Compound LGH00045 (triazolothiadiazole-furan hybrid, ) inhibits CDC25B with IC₅₀ = 0.82 µmol/L, demonstrating the furan group’s role in enzyme binding .
  • Cardiotonic Activity: 6-Phenyl-4,5-dihydropyridazin-3(2H)-one derivatives show potent cardiotonic effects, suggesting pyridazinones’ versatility in cardiovascular drug design .
  • Cerebroprotective Potential: Pyrazoline derivatives with furan substituents () exhibit cerebroprotective activity, though mechanisms remain unexplored .

Inference :

  • The furan and pyridazinone moieties in this compound may synergize to target enzymes or receptors involved in cancer or CNS disorders, but empirical validation is needed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.